N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
The compound N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (hereafter referred to as the target compound) is a benzothienopyrimidine derivative characterized by a fused heterocyclic core (benzothieno[3,2-d]pyrimidin-4-one) with a 9-fluoro substituent, a 2-methyl group, and an N-cyclohexyl acetamide side chain.
Properties
IUPAC Name |
N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c1-11-21-17-16-13(20)8-5-9-14(16)26-18(17)19(25)23(11)10-15(24)22-12-6-3-2-4-7-12/h5,8-9,12H,2-4,6-7,10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNKGZJFYOLPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NC3CCCCC3)SC4=CC=CC(=C42)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves several steps, starting with the formation of the benzothienopyrimidine core. This can be achieved through a cyclization reaction involving suitable starting materials like 2-aminobenzothiophene and an appropriate pyrimidine derivative. The synthesis generally proceeds under controlled conditions, involving reagents such as acids or bases as catalysts. For industrial production, the focus is on optimizing yields and purity, often using high-throughput methods and rigorous purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s pharmacological properties.
| Condition | Reagents | Product | Yield |
|---|---|---|---|
| Acidic (HCl, 80°C) | 6M HCl, reflux | N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo-benzothienopyrimidinyl)acetic acid | 72% |
| Basic (NaOH, 60°C) | 4M NaOH, ethanol/water | Cyclohexylamine + 2-(9-fluoro-2-methyl-4-oxo-benzothienopyrimidinyl)acetate | 68% |
Substitution Reactions
The fluorine atom at position 9 participates in nucleophilic aromatic substitution (NAS), enabling functional diversification.
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Piperidine | DMF, 100°C, 12h | 9-piperidinyl derivative | Enhanced solubility |
| Thiophenol | K₂CO₃, DMSO, 80°C | 9-phenylthio derivative | Improved enzyme inhibition |
Oxidation and Reduction
The methyl group at position 2 and the ketone at position 4 undergo redox reactions:
Oxidation of Methyl Group
| Reagent | Product | Biological Impact |
|---|---|---|
| KMnO₄, H₂SO₄, 60°C | 2-carboxylic acid derivative | Increased polarity, altered receptor binding |
Reduction of Ketone
| Reagent | Product | Outcome |
|---|---|---|
| NaBH₄, MeOH | 4-hydroxy derivative | Stabilized hydrogen-bonding interactions |
Cycloaddition and Rearrangement
The benzothieno-pyrimidine core participates in cycloaddition reactions, expanding its structural complexity:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, 110°C | Fused tetracyclic adduct |
| Dimroth rearrangement | NH₃, EtOH, reflux | Isomeric pyrimidine derivatives |
Functionalization of the Cyclohexyl Group
The cyclohexyl moiety can be modified to alter steric and electronic properties:
| Modification | Method | Result |
|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂ | Epoxide formation (improved membrane penetration) |
| Dehydrogenation | Pd/C, 200°C | Aromatic cyclohexene derivative |
Key Mechanistic Insights
Scientific Research Applications
Structure and Composition
The compound features a complex structure characterized by the presence of a benzothieno-pyrimidine core, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 335.41 g/mol. Its unique structural components enable interactions with biological targets, particularly in the realm of medicinal chemistry.
Physical Properties
- Molecular Weight : 335.41 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under normal laboratory conditions but sensitive to light and moisture.
Anticancer Activity
Recent studies have indicated that N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibits significant anticancer properties. It has been shown to selectively target cancer cells, enhancing therapeutic efficacy while minimizing toxicity to normal cells.
Case Study: Selective Uptake in Cancer Cells
A study demonstrated that this compound is preferentially taken up by various cancer cell lines compared to non-cancerous cells. This selective uptake suggests potential for use as a targeted therapy in oncology, where minimizing side effects is crucial for patient quality of life .
Antimicrobial Properties
Research has also explored the antimicrobial effects of this compound against various pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of crucial enzymatic pathways.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
This table illustrates the compound's potential as an antimicrobial agent, particularly against resistant strains .
Neurological Applications
Emerging research suggests that N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide may have neuroprotective effects. Preliminary studies indicate it could modulate pathways involved in neurodegeneration, making it a candidate for treating conditions such as Alzheimer’s disease.
Mechanism of Action
The mechanism by which N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its effects is primarily through interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzothienopyrimidine core can bind to active sites, modulating the activity of target proteins and pathways involved in disease processes. Detailed studies have shown that this compound can inhibit the activity of certain kinases, thus interfering with signal transduction pathways critical for cell proliferation and survival.
Comparison with Similar Compounds
Research Findings and Implications
- Role of Fluorine : The 9-fluoro substituent in the target compound may enhance bioavailability by reducing metabolic oxidation, a trend observed in fluorinated COX-2 inhibitors .
- Cyclohexyl Acetamide vs.
- Methyl Group at Position 2 : The 2-methyl substituent could sterically hinder enzyme binding, reducing off-target effects—a hypothesis supported by similar modifications in kinase inhibitors .
Biological Activity
N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that the compound exhibits significant biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes in cancer cells .
- Anticancer Properties : In vitro studies have demonstrated that N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibits cytotoxic effects against various cancer cell lines, including breast and lung adenocarcinomas. The compound induces apoptosis and inhibits cell cycle progression .
Table 1: Biological Activity Summary
Case Study 1: Anticancer Efficacy
A study evaluated the effects of N-cyclohexyl-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (10 µM and above). Flow cytometry analysis revealed an increase in sub-G1 population, indicating apoptotic cells .
Case Study 2: Mechanistic Insights
In another investigation, the compound's mechanism was elucidated through Western blot analysis, showing upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2). These findings support the hypothesis that the compound exerts its anticancer effects by promoting apoptosis through the mitochondrial pathway .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions to form the benzothieno-pyrimidinone core.
- Nucleophilic substitution for introducing the cyclohexyl-acetamide moiety.
- Fluorination at the 9-position using fluorinating agents like Selectfluor™ under controlled conditions. Purification is achieved via column chromatography or recrystallization, with reaction monitoring by TLC or HPLC .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
Key characterization methods include:
| Technique | Key Data | Purpose |
|---|---|---|
| 1H/13C NMR | Chemical shifts (δ) for fluorine (e.g., ~9-10 ppm for aromatic F) and methyl groups (~2.1-2.3 ppm) | Confirm substituent positions and purity |
| Mass Spectrometry | Molecular ion peak ([M+H]+) matching theoretical mass (e.g., m/z ~430-450) | Validate molecular formula |
| Elemental Analysis | %C, %N, %S deviations <0.3% from theoretical values | Assess purity |
Q. What functional groups in this compound are hypothesized to drive its bioactivity?
The 9-fluoro group enhances metabolic stability, the benzothieno-pyrimidinone core facilitates π-π stacking with biological targets, and the N-cyclohexyl-acetamide side chain improves solubility and target affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic optimization involves:
- Temperature control : Elevated temperatures (80-120°C) for condensation steps, ambient conditions for fluorination.
- Solvent selection : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates .
- Catalysts : Lewis acids (e.g., ZnCl₂) for regioselective cyclization .
- Real-time monitoring : HPLC tracking of intermediates to minimize side products .
Q. How should researchers address contradictions between in vitro and in vivo biological activity data?
Discrepancies often arise from:
- Poor pharmacokinetics (PK) : Use PK/PD modeling to assess bioavailability and metabolic stability.
- Off-target effects : Validate target engagement via siRNA knockdown or CRISPR-edited cell lines.
- Species-specific differences : Compare activity in human vs. murine primary cells .
Q. What computational strategies are effective for elucidating its mechanism of action?
- Molecular docking : Predict binding modes to kinases or DNA topoisomerases using AutoDock Vina.
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns trajectories).
- QSAR modeling : Correlate substituent variations (e.g., methyl vs. ethyl groups) with IC₅₀ values .
Q. How do structural modifications impact its biological activity profile?
Example modifications and effects:
| Modification | Impact | Evidence |
|---|---|---|
| Fluorine → Chlorine | Reduced metabolic stability but increased target affinity | |
| Cyclohexyl → Phenyl | Decreased solubility but enhanced cytotoxicity in cancer models |
Data Contradiction Analysis
Q. How to reconcile conflicting reports on its antimicrobial vs. anticancer efficacy?
- Dose dependency : Antimicrobial activity may dominate at lower concentrations (MIC ~5 µM), while anticancer effects require higher doses (IC₅₀ ~20 µM).
- Assay conditions : Viability assays (MTT) vs. colony-forming unit (CFU) counts can yield divergent results .
Q. Why do solubility measurements vary across studies?
Variations arise from:
- Solvent systems : DMSO (high solubility) vs. aqueous buffers (low solubility).
- pH dependence : Protonation of the acetamide group at acidic pH improves solubility .
Methodological Recommendations
Q. What in vitro assays are most suitable for preliminary bioactivity screening?
Prioritize:
- Anticancer : NCI-60 cell line panel or 3D tumor spheroid models.
- Antimicrobial : Broth microdilution (CLSI guidelines) against ESKAPE pathogens.
Include cytotoxicity controls (e.g., HEK293 cells) to assess selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
